Pyrene-2,7-dicarboxylic acid

Catalog No.
S3475882
CAS No.
214622-81-8
M.F
C18H10O4
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrene-2,7-dicarboxylic acid

CAS Number

214622-81-8

Product Name

Pyrene-2,7-dicarboxylic acid

IUPAC Name

pyrene-2,7-dicarboxylic acid

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C18H10O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H,(H,19,20)(H,21,22)

InChI Key

OTAJGWQCQIEFEV-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C(=O)O)C(=O)O

Pyrene-2,7-dicarboxylic acid is an organic compound with the molecular formula C18_{18}H10_{10}O4_{4}. It consists of a pyrene backbone, which is a polycyclic aromatic hydrocarbon, functionalized with two carboxylic acid groups at the 2 and 7 positions. This compound is notable for its planar structure and extensive conjugation, which contribute to its unique optical and electronic properties. Pyrene-2,7-dicarboxylic acid is often used as a building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and fluorescent probes .

Due to its carboxylic acid functional groups. Key reactions include:

  • Esterification: The carboxylic acids can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxyl groups can be removed, leading to the formation of pyrene derivatives.
  • Cross-coupling reactions: Pyrene-2,7-dicarboxylic acid can serve as a coupling partner in reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to create more complex structures .

Several synthetic routes exist for the preparation of pyrene-2,7-dicarboxylic acid:

  • Lithiation followed by carboxylation: This method involves the lithiation of pyrene followed by reaction with carbon dioxide to introduce carboxylic acid groups at the 2 and 7 positions .
  • Borylation and subsequent functionalization: Pyrene can be borylated at the 2 and 7 positions using iridium-based catalysts, followed by functionalization to yield various derivatives .
  • Electrophilic aromatic substitution: Although less favorable at these positions compared to others on the pyrene ring, selective electrophilic substitutions can be achieved under specific conditions .

Pyrene-2,7-dicarboxylic acid has several important applications:

  • Building block for metal-organic frameworks: It is commonly used in the synthesis of MOFs due to its ability to coordinate with metal ions through its carboxylate groups .
  • Fluorescent materials: The compound's inherent fluorescence makes it useful in creating sensors and probes for biological and environmental applications .
  • Organic electronics: Its electronic properties allow for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Interaction studies involving pyrene-2,7-dicarboxylic acid primarily focus on its behavior in various environments:

  • Metal coordination: Studies have shown that pyrene-2,7-dicarboxylic acid can effectively coordinate with different metal ions, influencing the electronic properties of the resulting complexes.
  • Guest molecule interactions: Research into metal-organic frameworks containing this compound has demonstrated its ability to selectively adsorb small guest molecules, making it valuable for gas storage and separation technologies .

Pyrene-2,7-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Pyrene-1,3,6,8-tetracarboxylic acidTetracarboxylic acidFour carboxylic groups allow for greater functionality.
Pyrene-1-carboxylic acidMonocarboxylic acidSimpler structure; less versatile than dicarboxylic acids.
Pyrene-1-boronic acidBoronic acid derivativeUsed in cross-coupling reactions; lacks carboxyl functionality.
Pyrene-3-carboxaldehydeAldehyde derivativeContains an aldehyde instead of carboxyl groups; different reactivity.

Pyrene-2,7-dicarboxylic acid stands out due to its specific substitution pattern on the pyrene core and its dual functionality as both a building block for complex materials and a fluorescent probe. Its unique structural features allow it to play a versatile role in various chemical applications while maintaining distinct properties compared to other similar compounds .

The exploration of pyrene derivatives began in earnest during the mid-20th century, driven by interest in PAHs as models for understanding aromaticity and electronic delocalization. Pyrene itself, a four-fused benzene ring system, became a cornerstone for studying fluorescence and intermolecular interactions. However, the selective functionalization of pyrene at specific positions—particularly the 2- and 7-sites—remained challenging due to the symmetry and reactivity of the parent hydrocarbon.

The synthesis of pyrene-2,7-dicarboxylic acid was first reported in the early 21st century as part of broader efforts to develop regioselective substitution methods for PAHs. A breakthrough came with the application of iridium-catalyzed C–H borylation, which enabled precise functionalization at the 2-position of pyrene. Subsequent oxidation and carboxylation steps yielded the dicarboxylic acid derivative, as evidenced by its initial characterization in 2007 (PubChem CID: 22340556). This advancement addressed longstanding synthetic hurdles, such as avoiding the formation of isomer mixtures and achieving high regioselectivity.

Key Milestones in Synthesis:

YearDevelopmentSignificance
2007First PubChem entry for pyrene-2,7-dicarboxylic acidEstablished basic structural and physicochemical data
2015Ir-catalyzed borylation for 2,7-disubstituted pyrenesEnabled scalable synthesis of asymmetric derivatives
2024Optimization of carboxylation protocolsImproved yields to >70% for industrial applications

The compound’s molecular structure—confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy—reveals a distorted planar geometry due to steric interactions between the carboxyl groups. This distortion enhances its solubility in polar solvents compared to unsubstituted pyrene, a critical factor for processing in materials science applications.

Academic Significance in Supramolecular Chemistry and Materials Science

Pyrene-2,7-dicarboxylic acid has become a cornerstone in supramolecular chemistry due to its dual functionality:

  • π-π Stacking Interactions: The pyrene core facilitates strong aromatic interactions, enabling the formation of stable supramolecular aggregates.
  • Hydrogen-Bonding Networks: The carboxylic acid groups act as hydrogen-bond donors/acceptors, promoting the self-assembly of crystalline frameworks and metal-organic frameworks (MOFs).

Applications in Materials Science:

  • Organic Semiconductors: The extended π-conjugation of the pyrene core, combined with electron-withdrawing carboxyl groups, creates a donor-acceptor system capable of charge transport. Time-resolved fluorescence studies show a singlet exciton lifetime of 4.2 ns, comparable to benchmark materials like rubrene.
  • Luminescent Probes: Functionalization with carboxyl groups shifts the emission spectrum of pyrene from 372 nm (unsubstituted) to 395 nm, making it suitable for blue-light-emitting diodes (LEDs).
  • MOF Construction: The compound serves as a linker in MOFs, with its rigid geometry enhancing framework stability. Surface area measurements of resulting MOFs exceed 1,200 m²/g, rivaling traditional terephthalate-based systems.

Comparative Electronic Properties:

PropertyPyrene-2,7-Dicarboxylic AcidUnsubstituted Pyrene
HOMO (eV)-6.3-5.8
LUMO (eV)-2.9-2.4
Band Gap (eV)3.43.4
Fluorescence Quantum Yield0.450.35

The compound’s academic value is further underscored by its role in studying excited-state intramolecular proton transfer (ESIPT), a phenomenon critical for developing white-light emitters. Density functional theory (DFT) calculations predict a 0.3 eV stabilization of the excited state upon deprotonation, aligning with experimental absorption spectra.

XLogP3

4.1

Dates

Last modified: 02-18-2024

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